3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances and is based on their chemical composition and structure .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield and purity .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or breakdown products .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
- A study by Titi et al. (2020) presented the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, including compounds similar to "3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine." These compounds were evaluated for their antitumor, antifungal, and antibacterial activities, showing the potential of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).
- Another research effort focused on the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, highlighting the structural diversity achievable with these compounds and their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Biological Activities and Potential Applications
- El‐Mekabaty et al. (2016) explored the synthesis of new fused pyrazole derivatives bearing an indole moiety, evaluating them as antioxidant agents. This research underscores the therapeutic potential of pyrazole derivatives, including the chemical class to which "this compound" belongs, in developing novel antioxidant treatments (El‐Mekabaty, Etman, & Mosbah, 2016).
- Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, evaluating their antibacterial activity. These findings illustrate the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, suggesting the relevance of similar compounds in combating bacterial infections (Rahmouni, Romdhane, Ben Said, Majouli, & Jannet, 2014).
Antimicrobial and Antifungal Activities
- The synthesis and antimicrobial evaluation of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine showcased pronounced antimicrobial properties of some synthesized compounds. This highlights the potential application of "this compound" derivatives in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, Kartsev, Stepanyan, Hakobyan, & Hovakimyan, 2021).
Anticancer Potential
- Hassaneen et al. (2019) focused on the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, performing cytotoxicity, antimicrobial, and docking simulation studies. This research demonstrates the potential anticancer applications of pyrazolo[3,4-d]pyrimidine derivatives, which may include compounds similar to "this compound," highlighting their relevance in the development of new cancer therapeutics (Hassaneen, Saleh, Abdallah, Mohamed, Mohamed, Awad, & Abdelhamid, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-propan-2-yl-2-pyrimidin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)8-6-9(11)15(14-8)10-12-4-3-5-13-10/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCWFKYELDBOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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